Amphidinolide T4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

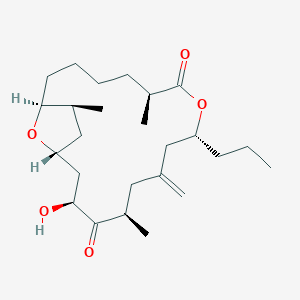

Amphidinolide T4, also known as this compound, is a useful research compound. Its molecular formula is C25H42O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Amphidinolide T4

The total synthesis of this compound has been achieved through various methods, highlighting its complex structure and the challenges associated with synthesizing such natural products. Key synthetic strategies include:

- Nickel-Catalyzed Reductive Coupling : This method involves alkyne-aldehyde coupling reactions that effectively form the macrocyclic structure of this compound. The approach allows for high diastereoselectivity and yields, making it a preferred method in synthetic organic chemistry .

- Ring-Closing Metathesis : Developed by Fürstner and colleagues, this technique was pivotal in constructing the macrocycle of this compound. It demonstrated efficiency in forming complex structures with multiple stereogenic centers .

This compound exhibits notable cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological studies. The following table summarizes its cytotoxic effects compared to other amphidinolides:

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| This compound | 0.72 (L1210) | Murine lymphoma cells |

| Amphidinolide H | 0.00048 | L1210 (murine) |

| Amphidinolide B | 0.0054 | KB (human epidermoid carcinoma) |

| Amphidinolide G | 0.0021 | KB |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, Amphidinolide H shows significantly higher potency compared to T4, suggesting that structural modifications can greatly influence biological activity .

Therapeutic Potential

Given its cytotoxic properties, this compound is being investigated for potential therapeutic applications in oncology:

- Cancer Treatment : Due to its ability to inhibit tumor cell growth, there is ongoing research into using this compound as a lead compound for developing new anticancer therapies.

- Combination Therapies : Studies suggest that combining amphidinolides with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Fürstner et al. (2002) : This study detailed the total synthesis of this compound utilizing innovative synthetic strategies that emphasize stereocontrol and yield optimization .

- Kobayashi et al. (2005) : Investigated the cytotoxic effects of various amphidinolides on different cancer cell lines, providing insights into their therapeutic potential and mechanisms .

- Romiti's Thesis (2015) : Presented comprehensive syntheses of amphidinolides including T4, emphasizing the importance of synthetic methodology in producing biologically active compounds .

Analyse Des Réactions Chimiques

Nickel-Catalyzed Reductive Coupling Reactions

Amphidinolide T4’s synthesis leverages nickel-catalyzed reductive couplings for fragment assembly and macrocyclization:

Intermolecular Alkyne-Epoxide Coupling

-

Reaction : Site-selective coupling of a diyne with an epoxide to construct the C13–C21 fragment.

-

Conditions : Ni(cod)₂, tributylphosphine, excess epoxide (700 mol%), solvent-free, 72–75°C .

-

Outcome :

Intramolecular Alkyne-Aldehyde Macrocyclization

-

Reaction : Reductive cyclization of alkynal 9 to form the 19-membered macrocycle.

-

Conditions : Ni(cod)₂ (20 mol%), tributylphosphine (40 mol%), Zn (2.5 equiv), THF, 23°C .

-

Outcome :

Ring-Closing Metathesis (RCM)

A pivotal step in alternative synthetic routes involves RCM for macrocycle formation:

SnCl₄-Mediated Alkylation

Negishi Cross-Coupling

Oxidation and Protecting Group Manipulations

Critical steps for functional group interconversion:

Methylenation of Ketones

Challenging due to steric hindrance in the macrocycle:

Stereoselective Dihydroxylation and Silylation

-

Dihydroxylation :

-

Silylation :

Table 1: Macrocyclization Methods Comparison

| Method | Catalyst/Reagent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Ni-catalyzed reductive | Ni(cod)₂, P(n-Bu)₃ | 44 | >10:1 dr | |

| RCM | Grubbs II | 86 | Conformationally biased |

Table 2: Functional Group Transformations

| Step | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Epoxide-alkyne coupling | Ni(cod)₂, Zn | 46 | |

| Methylenation | Nysted’s reagent, TiCl₄ | 65–75 | |

| Dihydroxylation | OsO₄, NMO | 85 |

Propriétés

Formule moléculaire |

C25H42O5 |

|---|---|

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

(1S,6S,9R,13R,15S,17R,19S)-15-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,14-dione |

InChI |

InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-23,26H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,22-,23-/m0/s1 |

Clé InChI |

XPLWHMBNFWWZPU-IJZRVPMXSA-N |

SMILES isomérique |

CCC[C@@H]1CC(=C)C[C@H](C(=O)[C@H](C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C |

SMILES canonique |

CCCC1CC(=C)CC(C(=O)C(CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C |

Synonymes |

amphidinolide T4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.